
2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile is a chemical compound with the molecular formula C15H15FN2O2 It is a fluorinated benzonitrile derivative, which means it contains a fluorine atom attached to a benzonitrile structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach is to start with 2-Fluoro-4-nitrobenzonitrile, which undergoes a series of reactions including reduction, acylation, and cyclization to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize waste. Key steps include the purification of intermediates and the use of advanced analytical techniques to monitor the reaction progress and ensure product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the benzonitrile ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile
- 2-Fluoro-4-(3-piperidinyloxy)benzonitrile
- 2-Fluoro-4-iodo benzonitrile
Uniqueness
2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile is unique due to its specific substitution pattern and the presence of both fluorine and piperidinyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C15H15FN2O2 |
|---|---|
Peso molecular |
274.29 g/mol |
Nombre IUPAC |
2-fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile |
InChI |
InChI=1S/C15H15FN2O2/c1-2-14(19)12-4-3-7-18(15(12)20)11-6-5-10(9-17)13(16)8-11/h5-6,8,12H,2-4,7H2,1H3 |
Clave InChI |
OZRBUWFTSJKJEB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1CCCN(C1=O)C2=CC(=C(C=C2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


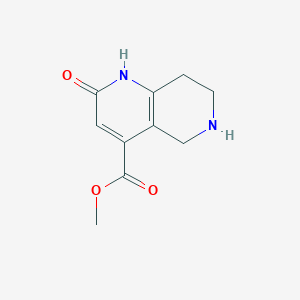
![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13172143.png)

![2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylicacid](/img/structure/B13172154.png)

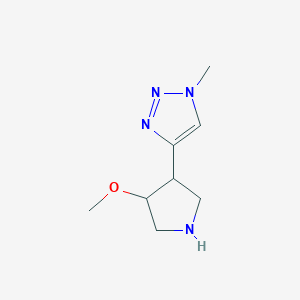

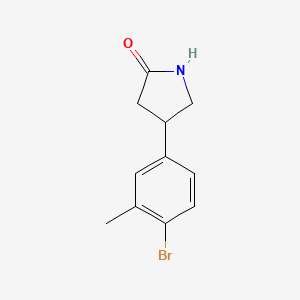
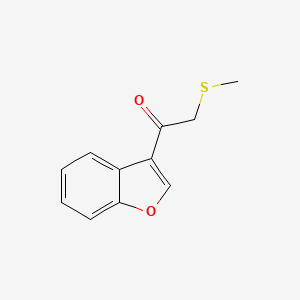
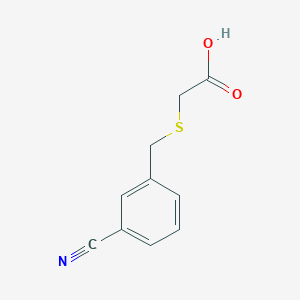
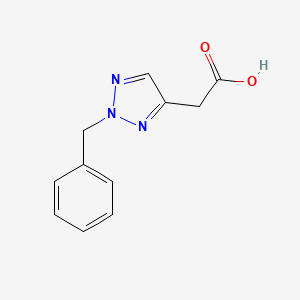
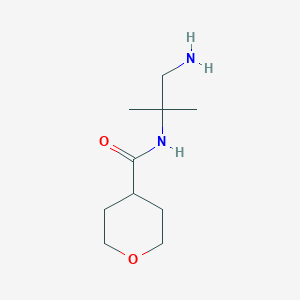

![N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13172222.png)
